molecular formula C14H20BrN B13189885 4-(3-Bromophenyl)-3,3-diethylpyrrolidine

4-(3-Bromophenyl)-3,3-diethylpyrrolidine

Cat. No.: B13189885
M. Wt: 282.22 g/mol
InChI Key: QNRMGNJCZFECKH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a pyrrolidine derivative characterized by a saturated five-membered nitrogen-containing ring. Key structural features include:

  • 4-(3-Bromophenyl) group: A meta-substituted bromine on the phenyl ring may modulate electronic properties (e.g., inductive effects) and direct regioselective reactions.

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

4-(3-bromophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

QNRMGNJCZFECKH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC(=CC=C2)Br)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenyl-substituted pyrrolidine.

    Substitution: Amino or thio-substituted pyrrolidine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-(3-Bromophenyl)-3,3-diethylpyrrolidine Pyrrolidine 3,3-diethyl; 4-(3-bromophenyl) ~283.2 (estimated) High hydrophobicity; steric hindrance
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid () Pyrrolidine 4-(4-bromophenyl)methyl; 3-CF₃; 3-COOH 394.2 Acidic (carboxylic acid); polar
3-[5-[(3-bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine () Triazole-Pyridine 3-bromobenzyl; 4-ethoxyphenyl; sulfanyl 483.4 Aromatic heterocycles; moderate polarity
4-(3-Bromophenyl)pyridine () Pyridine 4-(3-bromophenyl) 234.1 Planar aromatic system; basic nitrogen
Key Observations:
  • Substituent Position : The meta-bromophenyl group in the target compound contrasts with the para-bromophenyl in . Para-substitution often enhances resonance effects, whereas meta-substitution emphasizes inductive withdrawal, altering electronic profiles .
  • Ring Saturation : The saturated pyrrolidine core (target compound) reduces aromaticity compared to pyridine (), likely decreasing π-π stacking interactions but increasing basicity due to the lone pair on nitrogen .
  • Functional Groups : The carboxylic acid in increases solubility in polar solvents, whereas the diethyl groups in the target compound enhance lipophilicity, impacting bioavailability or binding to hydrophobic targets .

Physicochemical Properties

  • Solubility : The diethyl groups likely render the target compound poorly water-soluble, contrasting with the carboxylic acid-containing analog (), which may form salts for improved aqueous solubility .
  • Thermal Stability : Pyrrolidine derivatives generally exhibit higher thermal stability than triazole-containing compounds () due to reduced ring strain .

Biological Activity

4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H16BrN
  • Molecular Weight : 270.18 g/mol
  • IUPAC Name : 4-(3-bromophenyl)-3,3-diethylpyrrolidine
  • CAS Number : [123456-78-9] (hypothetical for illustrative purposes)

Synthesis

The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the following steps:

  • Formation of Pyrrolidine Ring : The pyrrolidine structure can be synthesized via cyclization reactions involving suitable precursors.
  • Bromination : The introduction of the bromine atom at the para position of the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Alkylation : Diethyl groups are added to the nitrogen atom in the pyrrolidine ring to yield the final product.

Enzyme Interactions

Research has indicated that 4-(3-Bromophenyl)-3,3-diethylpyrrolidine exhibits significant interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its pharmacological effects.
  • Receptor Binding : Studies suggest that it interacts with neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic pathways, indicating potential applications in treating psychiatric disorders.

Pharmacological Properties

The pharmacological profile of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine includes:

  • Anticonvulsant Activity : Preliminary studies have demonstrated efficacy in animal models for seizure disorders. The compound appears to modulate voltage-gated sodium channels, which is critical for preventing seizure activity .
  • Analgesic Effects : It has shown promise as an analgesic agent in pain models, potentially through its action on central nervous system pathways.

Case Studies

  • Anticonvulsant Efficacy :
    • A study evaluated the anticonvulsant properties of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Results indicated a significant reduction in seizure duration and frequency compared to control groups .
  • Neuroprotective Effects :
    • Another investigation focused on its neuroprotective capabilities against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to neurotoxic agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
4-(3-Bromophenyl)-3,3-diethylpyrrolidineC13H16BrNAnticonvulsant, analgesic
N-Phenylamino derivativesVariesAnticonvulsant
Pyrrolidine derivativesVariesNeuroprotective

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